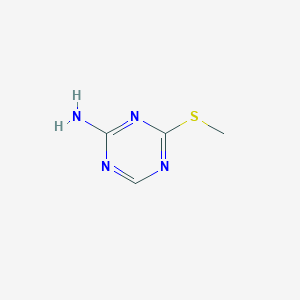

4-(Methylthio)-1,3,5-triazin-2-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-methylsulfanyl-1,3,5-triazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4S/c1-9-4-7-2-6-3(5)8-4/h2H,1H3,(H2,5,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQROAKSRUALIEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=NC(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50516121 | |

| Record name | 4-(Methylsulfanyl)-1,3,5-triazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50516121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27282-89-9 | |

| Record name | 4-(Methylsulfanyl)-1,3,5-triazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50516121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(methylsulfanyl)-1,3,5-triazin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide to 4-(Methylthio)-1,3,5-triazin-2-amine

CAS Number: 27282-89-9

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential biological significance of 4-(Methylthio)-1,3,5-triazin-2-amine, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development.

Core Properties and Data

This compound is a solid, heterocyclic compound with the molecular formula C4H6N4S and a molecular weight of 142.18 g/mol .[1][2] Its chemical structure features a triazine ring substituted with an amino group and a methylthio group.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 27282-89-9 | [1] |

| Molecular Formula | C4H6N4S | [1][2] |

| Molecular Weight | 142.18 g/mol | [1][2] |

| Appearance | Solid | [1] |

| Melting Point | 239-241 °C | |

| Boiling Point (Predicted) | 392.1 ± 25.0 °C | |

| SMILES String | NC1=NC=NC(SC)=N1 | [1] |

| InChI Key | SQROAKSRUALIEJ-UHFFFAOYSA-N | [1] |

Table 2: Spectroscopic Data (Predicted and for Related Compounds)

| Technique | Expected/Observed Features | Reference |

| ¹H NMR | Signals corresponding to the methyl protons of the methylthio group and the amine protons. The triazine ring proton would also be present. | General chemical shift knowledge |

| ¹³C NMR | Resonances for the methyl carbon, and the three distinct carbons of the triazine ring. | General chemical shift knowledge |

| FT-IR (cm⁻¹) | N-H stretching vibrations (typically two bands for a primary amine) around 3300-3500 cm⁻¹, C=N stretching of the triazine ring, and C-S stretching.[3][4] | [3][4] |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight (142.18 m/z). Fragmentation patterns would involve loss of the methylthio and amino groups. | General fragmentation patterns |

Synthesis

The synthesis of this compound typically proceeds through a sequential nucleophilic substitution on a cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) precursor. The high reactivity of the chlorine atoms on the triazine ring allows for their stepwise replacement by different nucleophiles by carefully controlling the reaction temperature.

Experimental Protocol: General Synthesis of Substituted Triazines

Materials:

-

Cyanuric chloride

-

Sodium methanethiolate (or methyl mercaptan and a base)

-

Ammonia (aqueous or as ammonium hydroxide)

-

A suitable solvent (e.g., acetone, tetrahydrofuran)

-

A base (e.g., sodium carbonate, triethylamine)

Procedure:

-

First Substitution (Introduction of the Methylthio Group):

-

Dissolve cyanuric chloride in a suitable solvent (e.g., acetone) and cool the mixture to 0-5 °C in an ice bath.

-

Slowly add one equivalent of sodium methanethiolate (or a solution of methyl mercaptan and one equivalent of a base like sodium hydroxide) to the stirred solution.

-

Maintain the temperature at 0-5 °C and continue stirring for several hours until the reaction is complete (monitored by TLC). This step yields 2-chloro-4-(methylthio)-6-amino-1,3,5-triazine.

-

-

Second Substitution (Introduction of the Amino Group):

-

To the reaction mixture containing the monosubstituted triazine, slowly add an excess of aqueous ammonia (ammonium hydroxide).

-

Allow the reaction to warm to room temperature and stir for an extended period (typically overnight) until the second substitution is complete (monitored by TLC).

-

The product, this compound, will precipitate out of the solution.

-

-

Work-up and Purification:

-

Filter the precipitated solid and wash it with cold water and then with a small amount of cold solvent to remove impurities.

-

The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to afford the pure this compound.

-

Diagram 1: General Synthetic Pathway

Caption: Synthetic route to this compound.

Biological Activity and Drug Development Potential

The 1,3,5-triazine scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[5] Derivatives of s-triazine have demonstrated a wide range of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[5][6]

While specific studies on the biological activity of this compound are limited in the public domain, research on structurally similar compounds provides valuable insights into its potential applications.

Anticancer Potential

Numerous studies have highlighted the potential of substituted triazines as anticancer agents.[7][8] For instance, various 2,4,6-trisubstituted triazine derivatives have been synthesized and evaluated for their cytotoxic effects against a panel of human cancer cell lines.[9][10] The mechanism of action for many of these compounds involves the inhibition of key enzymes in cancer cell proliferation and survival, such as dihydrofolate reductase (DHFR).

Derivatives of 2-amino-1,3,5-triazine have shown significant antitumor activity. For example, a series of 2-amino-4-(3,5,5-trimethyl-2-pyrazolino)-1,3,5-triazine derivatives exhibited potent activity against leukemia, CNS cancer, and breast cancer cell lines.[8] The modular nature of the triazine core allows for the systematic modification of substituents to optimize potency and selectivity.

Diagram 2: Triazine Derivatives in Cancer Research

Caption: Potential mechanisms of anticancer activity for triazine derivatives.

Other Potential Therapeutic Areas

Beyond oncology, substituted triazines are being explored for a variety of therapeutic applications. For example, certain trisubstituted 1,3,5-triazines have been identified as antagonists of the histamine H4 receptor, suggesting their potential in treating inflammatory conditions and pain.[11]

Experimental Protocols for Biological Assays

To evaluate the biological activity of this compound, standard in vitro assays can be employed. The following are general protocols that can be adapted for this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is commonly used to assess the cytotoxic effects of a compound on cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound (typically in a serial dilution) and a vehicle control (DMSO). Incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

-

Solubilization: Add the solubilization buffer to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Diagram 3: Workflow for In Vitro Cytotoxicity Testing

Caption: Workflow of an MTT assay for cytotoxicity screening.

Conclusion

This compound is a readily synthesizable heterocyclic compound belonging to the medicinally important class of s-triazines. While specific biological data for this particular molecule is not extensively documented, the known anticancer and other therapeutic activities of its structural analogs make it a compound of significant interest for further investigation in drug discovery and development. The synthetic and experimental protocols outlined in this guide provide a foundation for researchers to explore the potential of this and related triazine derivatives.

References

- 1. This compound DiscoveryCPR 27282-89-9 [sigmaaldrich.com]

- 2. calpaclab.com [calpaclab.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. rockymountainlabs.com [rockymountainlabs.com]

- 5. 1,3,5-Triazine: Recent Development in Synthesis of its Analogs and Biological Profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Recent Advances in the Biological Activity of s-Triazine Core Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis, structure and anticancer activity of novel 2,4-diamino-1,3,5-triazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and antitumor activity of novel 2-amino-4-(3,5,5-trimethyl-2-pyrazolino)-1,3,5-triazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. New 2-[(4-Amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]-N-(imidazolidin-2-ylidene)-4-chloro-5-methylbenzenesulfonamide Derivatives, Design, Synthesis and Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

4-(Methylthio)-1,3,5-triazin-2-amine molecular structure and IUPAC name

For Researchers, Scientists, and Drug Development Professionals

Abstract

Molecular Structure and IUPAC Name

The compound with the CAS Registry Number 27282-89-9 is authoritatively named 4-(Methylthio)-1,3,5-triazin-2-amine .[1] Its molecular structure consists of a 1,3,5-triazine ring, which is a six-membered aromatic heterocycle containing three nitrogen atoms and three carbon atoms at alternating positions. The ring is substituted with an amine group (-NH₂) at the C2 position and a methylthio group (-SCH₃) at the C4 position.

The molecular formula for this compound is C₄H₆N₄S.[1][2] The structure can be unambiguously represented by the SMILES string NC1=NC=NC(SC)=N1 and the InChI key SQROAKSRUALIEJ-UHFFFAOYSA-N.

Diagram of the Molecular Structure of this compound

Caption: Molecular structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. These values are primarily sourced from chemical vendor databases.

| Property | Value | Reference |

| Molecular Weight | 142.18 g/mol | [1][2] |

| Molecular Formula | C₄H₆N₄S | [1][2] |

| CAS Number | 27282-89-9 | [1] |

| Appearance | Solid | |

| SMILES | NC1=NC=NC(SC)=N1 | |

| InChI Key | SQROAKSRUALIEJ-UHFFFAOYSA-N |

Experimental Protocols

Proposed Synthetic Route

The synthesis could likely be achieved through a two-step process:

-

Monosubstitution with an amine source: Reaction of cyanuric chloride with a protected amine or an excess of ammonia at low temperature (typically 0-5 °C) to selectively replace one chlorine atom.

-

Second substitution with a methylthiolate source: Subsequent reaction of the resulting dichlorotriazine intermediate with sodium methylthiolate (NaSMe) at a slightly elevated temperature (e.g., room temperature) to replace a second chlorine atom.

-

Final substitution with an amine source: A final reaction with ammonia to replace the last chlorine atom.

Diagram of the Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for this compound.

Predicted Spectral Data

While experimental spectra for this compound are not available, the expected spectral characteristics can be predicted based on its molecular structure and general principles of spectroscopy.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to be relatively simple. The chemical shifts are influenced by the electron-withdrawing nature of the triazine ring and the electronic effects of the substituents.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -NH₂ | 5.0 - 7.0 | Broad singlet | 2H |

| -SCH₃ | 2.4 - 2.8 | Singlet | 3H |

| Triazine C-H | 8.0 - 8.5 | Singlet | 1H |

Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum will show distinct signals for the three unique carbon atoms in the triazine ring and the methyl carbon.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-NH₂ | 165 - 175 |

| C-SCH₃ | 170 - 180 |

| C-H (Triazine) | 160 - 170 |

| -SCH₃ | 12 - 18 |

Predicted Infrared (IR) Spectral Data

The IR spectrum will exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule.

| Functional Group | Vibration Mode | Predicted Wavenumber (cm⁻¹) |

| N-H (amine) | Stretching | 3100 - 3500 (two bands) |

| C-H (methyl) | Stretching | 2900 - 3000 |

| C=N (triazine ring) | Stretching | 1500 - 1600 |

| N-H (amine) | Bending | 1600 - 1650 |

| C-S | Stretching | 600 - 800 |

Predicted Mass Spectrometry Fragmentation

In an electron ionization mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 142. Key fragmentation pathways would likely involve the loss of small neutral molecules or radicals.

| Fragment Ion (m/z) | Probable Lost Fragment |

| 142 | [M]⁺ |

| 127 | [M - CH₃]⁺ |

| 99 | [M - HNCN]⁺ |

| 85 | [M - S=C=NH]⁺ |

Conclusion

This compound is a heterocyclic compound with potential for further investigation in various scientific domains, particularly in the development of novel therapeutic agents. This technical guide has provided a summary of its known properties and a predictive framework for its synthesis and spectral characteristics. The generation of detailed experimental data for this compound is a crucial next step to fully elucidate its chemical behavior and unlock its potential applications.

Disclaimer

The predicted spectral data and the proposed synthetic route are based on established chemical principles and data from analogous compounds. These have not been experimentally verified for this compound and should be used for informational purposes only. Experimental validation is necessary to confirm these predictions.

References

Spectroscopic Analysis of 4-(Methylthio)-1,3,5-triazin-2-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the expected spectroscopic characteristics of 4-(Methylthio)-1,3,5-triazin-2-amine (CAS No. 27282-89-9). Due to the absence of publicly available experimental spectra for this specific compound, this document outlines the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on the analysis of its functional groups and comparison with structurally related compounds. Detailed experimental protocols for acquiring these spectra are also provided to facilitate further research and characterization of this and similar molecules.

Introduction

This compound is a heterocyclic compound belonging to the s-triazine class. The s-triazine core is a key structural motif in numerous biologically active molecules, including herbicides and pharmaceuticals. The presence of an amine and a methylthio group on the triazine ring is expected to confer specific chemical and physical properties, making its thorough characterization essential for potential applications in drug discovery and materials science. This guide serves as a foundational resource for researchers undertaking the synthesis and characterization of this compound.

Predicted Spectroscopic Data

While specific experimental data for this compound could not be located in the available literature and spectral databases, the following sections detail the expected spectroscopic signatures based on its chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR):

The proton NMR spectrum is anticipated to be relatively simple, exhibiting signals corresponding to the amine protons, the triazine ring proton, and the methylthio group protons.

-

-NH₂ Protons: A broad singlet is expected, typically in the range of δ 5.0-7.0 ppm. The chemical shift and broadness of this peak are highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and exchange with trace amounts of water.

-

Triazine-H Proton: A singlet corresponding to the proton on the triazine ring is expected. Its chemical shift would likely appear in the downfield region, estimated to be around δ 8.0-8.5 ppm, due to the deshielding effect of the electronegative nitrogen atoms in the aromatic ring.

-

-SCH₃ Protons: A sharp singlet for the three protons of the methylthio group is anticipated. This signal is expected to be in the upfield region, typically around δ 2.4-2.7 ppm.

¹³C NMR (Carbon-13 NMR):

The proton-decoupled ¹³C NMR spectrum is expected to show three distinct signals corresponding to the three unique carbon environments in the molecule.

-

Triazine Ring Carbons: Two signals are expected for the carbon atoms of the triazine ring. The carbon atom attached to the amine group and the carbon atom attached to the methylthio group will have distinct chemical shifts, likely in the range of δ 160-175 ppm. The carbon atom bonded to the hydrogen will also appear in this region.

-

-SCH₃ Carbon: A signal for the methyl carbon of the methylthio group is expected in the upfield region, typically around δ 12-20 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| -NH₂ | 5.0 - 7.0 (broad singlet) | - |

| Triazine-H | 8.0 - 8.5 (singlet) | - |

| -SCH₃ | 2.4 - 2.7 (singlet) | 12 - 20 |

| Triazine-C-NH₂ | - | 160 - 175 |

| Triazine-C-SCH₃ | - | 160 - 175 |

| Triazine-C-H | - | 160 - 175 |

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. The key expected absorption bands are summarized below.

-

N-H Stretching: For the primary amine group (-NH₂), two distinct bands are expected in the region of 3300-3500 cm⁻¹. These correspond to the asymmetric and symmetric stretching vibrations of the N-H bonds.

-

C=N Stretching (Triazine Ring): Strong absorption bands characteristic of the C=N stretching vibrations within the triazine ring are expected in the region of 1500-1650 cm⁻¹.

-

N-H Bending: A bending vibration for the primary amine is expected to appear in the range of 1580-1650 cm⁻¹.

-

C-N Stretching: The stretching vibration of the C-N bond of the amine group attached to the triazine ring will likely be observed in the 1250-1335 cm⁻¹ region.

-

C-H Stretching: Aliphatic C-H stretching from the methyl group will appear just below 3000 cm⁻¹.

-

C-S Stretching: A weak absorption band for the C-S stretch of the methylthio group is expected in the region of 600-800 cm⁻¹.

Table 2: Predicted IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

| -NH₂ | N-H Stretch (asym/sym) | 3300 - 3500 | Medium |

| Triazine Ring | C=N Stretch | 1500 - 1650 | Strong |

| -NH₂ | N-H Bend | 1580 - 1650 | Medium |

| C-NH₂ | C-N Stretch | 1250 - 1335 | Medium |

| -SCH₃ | C-H Stretch | < 3000 | Medium |

| -S-CH₃ | C-S Stretch | 600 - 800 | Weak |

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound (142.18 g/mol ).

Predicted Fragmentation Pattern:

The fragmentation of the molecular ion would likely involve the loss of small, stable neutral molecules or radicals. Key predicted fragmentation pathways include:

-

Loss of a methyl radical (•CH₃): Resulting in a fragment at m/z 127.

-

Loss of the methylthio radical (•SCH₃): Leading to a fragment at m/z 95.

-

Loss of hydrogen cyanide (HCN) from the triazine ring: This is a common fragmentation pathway for nitrogen-containing heterocyclic compounds.

-

Cleavage of the amine group.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment Ion |

| 142 | [M]⁺ (Molecular Ion) |

| 127 | [M - CH₃]⁺ |

| 95 | [M - SCH₃]⁺ |

| * | Fragments from ring cleavage (e.g., loss of HCN) |

Note: The exact m/z values of ring cleavage fragments are difficult to predict without experimental data.

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic data discussed above. These should be adapted based on the specific instrumentation and sample properties.

NMR Spectroscopy

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in a suitable deuterated solvent (e.g., 0.5-0.7 mL of DMSO-d₆ or CDCl₃). The choice of solvent may depend on the solubility of the compound. DMSO-d₆ is often a good choice for polar, nitrogen-containing heterocycles.

-

Vortex the sample until the solid is completely dissolved.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

Add a small amount (1-2 μL) of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

-

¹H NMR Acquisition:

-

Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.

-

Typical parameters include a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

-

The number of scans can range from 8 to 64, depending on the sample concentration.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

A larger number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.

-

A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons to be observed.

-

IR Spectroscopy (Solid Sample)

-

Attenuated Total Reflectance (ATR) Method (Preferred):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Collect the spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

-

Clean the ATR crystal thoroughly after analysis.

-

-

Potassium Bromide (KBr) Pellet Method:

-

Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle.

-

Press the mixture into a transparent pellet using a hydraulic press.

-

Place the pellet in the sample holder of the IR spectrometer and acquire the spectrum.

-

Mass Spectrometry

-

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol, acetonitrile, or a mixture thereof.

-

Further dilute the stock solution to a final concentration of approximately 1-10 µg/mL.

-

-

Data Acquisition (Electron Ionization - EI):

-

Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-400).

-

The standard electron energy for EI is 70 eV.

-

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized compound like this compound.

Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.

Conclusion

This technical guide provides a comprehensive theoretical framework for the spectroscopic analysis of this compound. While experimental data is not currently available, the predicted NMR, IR, and MS characteristics outlined herein, in conjunction with the detailed experimental protocols, offer a valuable starting point for researchers working with this compound. The successful acquisition and interpretation of this data will be crucial for confirming the structure and purity of synthesized this compound and for enabling its further investigation in various scientific disciplines.

An In-depth Technical Guide on the Solubility and Stability of 4-(Methylthio)-1,3,5-triazin-2-amine

This technical guide provides a comprehensive overview of the anticipated solubility and stability characteristics of 4-(Methylthio)-1,3,5-triazin-2-amine. This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols and a summary of expected behaviors in various solvent systems and under different environmental conditions.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₄H₆N₄S | --INVALID-LINK-- |

| Molecular Weight | 142.18 g/mol | --INVALID-LINK-- |

| Appearance | Solid | --INVALID-LINK-- |

| CAS Number | 27282-89-9 | --INVALID-LINK-- |

Solubility Profile

The solubility of this compound is dictated by the balance between the polar amine and triazine ring functionalities and the nonpolar methylthio group. Based on the structure, a degree of solubility in polar organic solvents is expected, with limited solubility in nonpolar organic solvents and water.

Table 1: Illustrative Solubility of this compound at 25°C

| Solvent | Solvent Type | Expected Qualitative Solubility |

| Water | Polar Protic | Sparingly Soluble |

| Methanol | Polar Protic | Soluble |

| Ethanol | Polar Protic | Moderately Soluble |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Freely Soluble |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Freely Soluble |

| Acetonitrile | Polar Aprotic | Soluble |

| Acetone | Polar Aprotic | Moderately Soluble |

| Ethyl Acetate | Moderately Polar | Sparingly Soluble |

| Dichloromethane (DCM) | Nonpolar | Slightly Soluble |

| Toluene | Nonpolar | Insoluble |

| Hexane | Nonpolar | Insoluble |

Stability Profile

The stability of this compound is a critical consideration for its handling, storage, and application. The triazine ring and the methylthio group are potential sites for degradation.

Table 2: Illustrative Stability of this compound

| Condition | Stressor | Expected Outcome |

| pH | Acidic (pH 1-3) | Potential for hydrolysis of the amine or cleavage of the methylthio group. |

| Neutral (pH 6-8) | Generally stable. | |

| Basic (pH 11-13) | Generally stable, though extreme basic conditions could affect the amine group. | |

| Temperature | Elevated (e.g., 60-80°C) | Potential for accelerated degradation, especially in solution. |

| Light | UV Radiation | The triazine ring may be susceptible to photodegradation. |

| Oxidation | Oxidizing agents (e.g., H₂O₂) | The methylthio group is susceptible to oxidation to the corresponding sulfoxide and sulfone. |

Experimental Protocols

This method is a standard for determining the equilibrium solubility of a compound.

Objective: To determine the concentration of a saturated solution of this compound in various solvents at a constant temperature.

Materials:

-

This compound

-

Selected analytical grade solvents

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Workflow for Solubility Determination

Caption: Workflow for determining thermodynamic solubility.

This protocol outlines a forced degradation study to identify potential degradation pathways and assess the stability of the compound under various stress conditions.

Objective: To evaluate the stability of this compound under hydrolytic, oxidative, photolytic, and thermal stress.

Materials:

-

This compound

-

Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) solutions

-

Hydrogen peroxide (H₂O₂)

-

HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

-

Photostability chamber

-

Temperature-controlled oven

Workflow for Stability Assessment

Caption: Workflow for a comprehensive stability assessment study.

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

-

Hydrolytic Stress:

-

Acidic: Mix the stock solution with 0.1 M HCl and incubate at a specified temperature (e.g., 60°C).

-

Basic: Mix the stock solution with 0.1 M NaOH and incubate at a specified temperature (e.g., 60°C).

-

Neutral: Mix the stock solution with water and incubate at a specified temperature (e.g., 60°C).

-

-

Oxidative Stress: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3%) and keep at room temperature.

-

Photolytic Stress: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber. A control sample should be protected from light.

-

Thermal Stress: Store the solid compound and the stock solution at an elevated temperature (e.g., 60°C) in a temperature-controlled oven.

-

Sample Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw samples, neutralize if necessary, and analyze by a stability-indicating HPLC method. The use of a PDA detector can help in identifying the formation of degradation products by observing changes in the UV spectra, while an MS detector can provide mass information for the identification of degradants.

Conclusion

While specific experimental data for this compound is limited, this guide provides a scientifically grounded framework for its expected solubility and stability. The provided protocols offer robust methodologies for researchers to empirically determine these crucial parameters. A thorough understanding of the solubility and stability of this compound is essential for its successful application in research and development.

Mechanism of action of 4-(Methylthio)-1,3,5-triazin-2-amine derivatives

An In-depth Technical Guide on the Mechanism of Action of 4-(Methylthio)-1,3,5-triazin-2-amine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action, quantitative biological data, and relevant experimental protocols for this compound derivatives, a class of compounds with demonstrated anticancer potential. The information is collated from recent studies and presented to aid in further research and development of this chemical scaffold.

Recent research on a series of 2-[(4-amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]-N-(imidazolidin-2-ylidene)-4-chloro-5-methylbenzenesulfonamide derivatives, which contain the core 4-amino-1,3,5-triazin-2-yl)methylthio structure, has elucidated a primary mechanism of their anticancer activity.[1][2] These compounds have been shown to induce cell cycle arrest at the G0/G1 and G2/M phases.[1] A significant finding is that this activity occurs in a p53-independent manner, making these derivatives potentially effective against tumors with mutated or deficient p53, a common feature in many cancers.[1]

Furthermore, these active compounds are capable of inducing apoptosis, or programmed cell death, in cancer cells that harbor both wild-type and mutant p53.[1][2] Initial investigations into the mechanism also explored the inhibition of MDM2-p53 interactions, a common target for reactivating p53's tumor suppressor function. However, the studied compounds did not show inhibitory activity in this pathway, indicating a distinct mechanism of action.[1]

The broader class of 1,3,5-triazine derivatives has been associated with a variety of anticancer mechanisms, including the inhibition of dihydrofolate reductase (DHFR), Rad6 ubiquitin conjugating enzyme, and receptor tyrosine kinases like EGFR, as well as DNA intercalation.[3][4][5][6] However, for the specific methylthio-substituted 1,3,5-triazin-2-amine core, the most directly evidenced mechanism is the p53-independent induction of cell cycle arrest and apoptosis.[1]

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic activity of a range of this compound derivatives has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from a key study are summarized below. The most active compounds demonstrated IC50 values in the low micromolar range.[1]

| Compound | R¹ Substituent | R² Substituent | HCT-116 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | HeLa IC₅₀ (µM) | HaCaT IC₅₀ (µM) |

| 54 | 4-CF₃-benzyl | 4-phenylpiperazin-1-yl | 3.6 ± 0.3 | 4.4 ± 0.3 | 11.0 ± 0.6 | >30 |

| 55 | 4-CF₃-benzyl | 4-(4-fluorophenyl)piperazin-1-yl | 4.4 ± 0.3 | 6.5 ± 0.4 | 12.0 ± 0.7 | >30 |

| 64 | 3,5-di(CF₃)-benzyl | 4-phenylpiperazin-1-yl | 4.2 ± 0.3 | 4.5 ± 0.3 | 9.0 ± 0.5 | >30 |

| 65 | 3,5-di(CF₃)-benzyl | 4-(4-fluorophenyl)piperazin-1-yl | 4.8 ± 0.3 | 6.2 ± 0.4 | 11.0 ± 0.6 | >30 |

| Cisplatin | - | - | 5.3 ± 0.3 | 10.0 ± 0.6 | 3.0 ± 0.2 | 10.0 ± 0.5 |

Data represents the mean ± SD from at least three independent experiments. HCT-116 (colon cancer), MCF-7 (breast cancer), HeLa (cervical cancer), HaCaT (non-cancerous keratinocyte cell line).[1]

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the concentration of the compound that inhibits cell viability by 50% (IC50).

-

Cell Seeding: Cancer cell lines (e.g., HCT-116, MCF-7, HeLa) and a non-cancerous control line (e.g., HaCaT) are seeded in 96-well plates at a density of 5x10³ cells per well.[6]

-

Incubation: The cells are allowed to attach and grow for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Compound Treatment: The synthesized triazine derivatives are dissolved in DMSO and then diluted with the cell culture medium to various concentrations. The cells are treated with these concentrations for 72 hours.[1] A positive control (e.g., cisplatin) and a vehicle control (DMSO) are included.

-

MTT Addition: After the incubation period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well, and the plate is incubated for another 4 hours.[7]

-

Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.[7]

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 values are determined from the dose-response curves.[7]

Cell Cycle Analysis

This protocol is used to determine the effect of the compounds on the distribution of cells in the different phases of the cell cycle.

-

Cell Treatment: Cells (e.g., HCT-116) are seeded in 6-well plates and allowed to attach. They are then treated with the test compound at specified concentrations (e.g., at its IC50 value) for 24 or 48 hours.

-

Cell Harvesting: After treatment, both floating and attached cells are collected. The attached cells are detached using trypsin-EDTA.

-

Fixation: The collected cells are washed with phosphate-buffered saline (PBS) and then fixed in ice-cold 70% ethanol overnight at -20°C.[8]

-

Staining: The fixed cells are washed with PBS and then resuspended in a staining solution containing propidium iodide (PI) and RNase A.[8] PI intercalates with DNA, providing a fluorescent signal proportional to the DNA content. RNase A is included to prevent the staining of RNA.

-

Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are quantified based on their fluorescence intensity.[8]

Visualizations

Signaling Pathway Diagram

Caption: Proposed mechanism of action of this compound derivatives.

Experimental Workflow Diagram

Caption: Workflow for analyzing cell cycle distribution after treatment.

References

- 1. New 2-[(4-Amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]-N-(imidazolidin-2-ylidene)-4-chloro-5-methylbenzenesulfonamide Derivatives, Design, Synthesis and Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [PDF] New 2-[(4-Amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]-N-(imidazolidin-2-ylidene)-4-chloro-5-methylbenzenesulfonamide Derivatives, Design, Synthesis and Anticancer Evaluation | Semantic Scholar [semanticscholar.org]

- 3. Synthesis and in vitro anticancer evaluation of some 4,6-diamino-1,3,5-triazine-2-carbohydrazides as Rad6 ubiquitin conjugating enzyme inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. japsonline.com [japsonline.com]

- 5. Antitumor Activity of s-Triazine Derivatives: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel Cytotoxic Phenanthro-triazine-3-thiol Derivatives as Potential DNA Intercalators and Bcl-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rsisinternational.org [rsisinternational.org]

- 8. bio-protocol.org [bio-protocol.org]

The Versatile Scaffold: A Technical Guide to the Biological Activities of Substituted 1,3,5-Triazine-2-Amines

For Researchers, Scientists, and Drug Development Professionals

The 1,3,5-triazine core, a six-membered heterocyclic ring with alternating carbon and nitrogen atoms, has emerged as a privileged scaffold in medicinal chemistry. Its unique electronic properties and the ability to be readily substituted at the 2, 4, and 6 positions allow for the creation of diverse molecular architectures with a wide spectrum of biological activities. This technical guide provides an in-depth overview of the significant biological potential of substituted 1,3,5-triazine-2-amines, with a focus on their anticancer, antimicrobial, and antiviral properties. Quantitative data from recent studies are summarized, key experimental protocols are detailed, and relevant signaling pathways are visualized to offer a comprehensive resource for researchers in the field.

Anticancer Activity

Substituted 1,3,5-triazine-2-amines have demonstrated potent cytotoxic effects against a variety of cancer cell lines. Their mechanisms of action are often multifaceted, involving the inhibition of key enzymes in signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis.

Inhibition of Key Kinases

A primary mechanism of anticancer action for many 1,3,5-triazine derivatives is the inhibition of protein kinases that are often dysregulated in cancer.

The EGFR signaling pathway plays a critical role in cell proliferation and is a well-established target in cancer therapy. Several 1,3,5-triazine derivatives have been identified as potent EGFR inhibitors.[1]

// Nodes Ligand [label="EGF/TGF-α", fillcolor="#4285F4", fontcolor="#FFFFFF"]; EGFR [label="EGFR Dimerization\n& Autophosphorylation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Grb2_Shc [label="Grb2/Shc", fillcolor="#FBBC05", fontcolor="#202124"]; SOS [label="SOS", fillcolor="#FBBC05", fontcolor="#202124"]; Ras [label="Ras", fillcolor="#FBBC05", fontcolor="#202124"]; Raf [label="Raf", fillcolor="#FBBC05", fontcolor="#202124"]; MEK [label="MEK", fillcolor="#FBBC05", fontcolor="#202124"]; ERK [label="ERK", fillcolor="#FBBC05", fontcolor="#202124"]; Proliferation [label="Cell Proliferation,\nSurvival, Angiogenesis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#FBBC05", fontcolor="#202124"]; PIP2 [label="PIP2", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP3 [label="PIP3", fillcolor="#F1F3F4", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#FBBC05", fontcolor="#202124"]; mTOR [label="mTOR", fillcolor="#FBBC05", fontcolor="#202124"]; Triazine [label="1,3,5-Triazine-2-amine\nDerivatives", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Ligand -> EGFR; EGFR -> Grb2_Shc; Grb2_Shc -> SOS; SOS -> Ras; Ras -> Raf; Raf -> MEK; MEK -> ERK; ERK -> Proliferation; EGFR -> PI3K; PI3K -> PIP3 [label="PIP2 to", fontsize=8]; PIP3 -> Akt; Akt -> mTOR; mTOR -> Proliferation; Triazine -> EGFR [label="Inhibition", color="#EA4335", fontcolor="#EA4335", arrowhead="tee"]; }

Caption: EGFR Signaling Pathway and Inhibition.The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is another critical signaling cascade frequently hyperactivated in cancer.[2][3][4] Dual inhibitors of PI3K and mTOR are of significant interest, and several 1,3,5-triazine derivatives have shown potent activity against these targets.[1][5]

// Nodes GrowthFactor [label="Growth Factor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; RTK [label="Receptor Tyrosine Kinase (RTK)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#FBBC05", fontcolor="#202124"]; PIP2 [label="PIP2", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP3 [label="PIP3", fillcolor="#F1F3F4", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#FBBC05", fontcolor="#202124"]; mTORC1 [label="mTORC1", fillcolor="#FBBC05", fontcolor="#202124"]; ProteinSynthesis [label="Protein Synthesis,\nCell Growth", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Triazine [label="1,3,5-Triazine-2-amine\nDerivatives", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges GrowthFactor -> RTK; RTK -> PI3K; PI3K -> PIP3 [label="PIP2 to", fontsize=8]; PIP3 -> Akt; Akt -> mTORC1; mTORC1 -> ProteinSynthesis; Triazine -> PI3K [label="Inhibition", color="#EA4335", fontcolor="#EA4335", arrowhead="tee"]; Triazine -> mTORC1 [label="Inhibition", color="#EA4335", fontcolor="#EA4335", arrowhead="tee"]; }

Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition.Quantitative Anticancer Data

The following tables summarize the in vitro anticancer activity of representative substituted 1,3,5-triazine-2-amines, expressed as IC₅₀ values (the concentration required to inhibit the growth of 50% of cells).

Table 1: Anticancer Activity of Substituted 1,3,5-Triazine-2-Amines against Various Cancer Cell Lines.

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 4f | MDA-MB-231 (Breast) | 6.25 | [6] |

| 4k | MDA-MB-231 (Breast) | 8.18 | [6] |

| 11 | SW620 (Colorectal) | 5.85 | [7] |

| 7b | DLD-1 (Colon) | Time & Dose-dependent | [8] |

| 7b | HT-29 (Colon) | Time & Dose-dependent | [8] |

| Compound 13 | Various | 8.45 ± 0.65 | [1] |

| Compound 14 | Various | 2.54 ± 0.22 | [1] |

| 4b | MCF-7 (Breast) | 3.29 | [6] |

| 4b | HCT-116 (Colon) | 3.64 | [6] |

| 4c | MCF-7 (Breast) | 4.63 | [6] |

| 4c | HCT-116 (Colon) | 5.60 | [6] |

| 4m | MCF-7 (Breast) | 7.93 | [6] |

| 4m | HCT-116 (Colon) | 5.10 | [6] |

| 4n | MCF-7 (Breast) | 6.10 | [6] |

| 4n | HCT-116 (Colon) | 4.54 | [6] |

| 4o | MCF-7 (Breast) | 6.58 | [6] |

| 4o | HCT-116 (Colon) | 10.41 | [6] |

| Compound 2 | HepG2 (Liver) | 20.53 | [1] |

| Compound 2 | MCF-7 (Breast) | 129.0 | [1] |

Table 2: Kinase Inhibitory Activity of Substituted 1,3,5-Triazine-2-Amines.

| Compound ID | Target Kinase | IC₅₀ (nM) | Reference |

| Compound 12 | EGFR | 36.8 | [1] |

| Compound 15 | EGFR | 305.1 | [1] |

| Compound 16 | EGFR | 286.9 | [1] |

| Compound 17 | EGFR | 229.4 | [1] |

| Compound 47 | PI3K | 7.0 | [1] |

| Compound 47 | mTOR | 48 | [1] |

| Compound 6 | PI3Kγ | 6900 | [9] |

Antimicrobial Activity

The structural versatility of 1,3,5-triazine-2-amines has also been exploited to develop potent antimicrobial agents against a range of pathogenic bacteria and fungi.

Quantitative Antimicrobial Data

The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Table 3: Antimicrobial Activity of Substituted 1,3,5-Triazine-2-Amines.

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| Compounds 1, 2, 3a-3g | Salmonella typhi | Good Activity | [10] |

| Compounds 1, 2, 3a-3g | Staphylococcus aureus | Good Activity | [10] |

| 8a-8j | Bacillus subtilis | Active | [11] |

| 8a-8j | Staphylococcus aureus | Active | [11] |

| 8a-8j | Proteus vulgaris | Active | [11] |

| 8a-8j | Pseudomonas aeruginosa | Active | [11] |

| 8a-8j | Aspergillus niger | Active | [11] |

| 8a-8j | Candida albicans | Active | [11] |

| Various | Staphylococcus aureus P209 | Proven Activity | [12] |

Antiviral Activity

Substituted 1,3,5-triazine-2-amines have also shown promise as antiviral agents, with reported activity against several viruses, including Human Immunodeficiency Virus (HIV) and Herpes Simplex Virus (HSV).

Quantitative Antiviral Data

The antiviral activity is often expressed as the half-maximal effective concentration (EC₅₀) or the half-maximal inhibitory concentration (IC₅₀).

Table 4: Antiviral Activity of Substituted 1,3,5-Triazine-2-Amines.

| Compound ID | Virus | EC₅₀ (µM) | IC₅₀ (µM) | Reference |

| 1a | HIV-1 | 0.07 ± 0.01 | - | [13] |

| 1b | HIV-1 | 0.03 ± 0.03 | - | [13] |

| 1c | HIV-1 | 0.010 ± 0.006 | - | [13] |

| 4a | HIV-1 | 0.19 ± 0.02 | - | [13] |

| 4c | HIV-1 | 0.068 ± 0.030 | - | [13] |

| Dihydro analog | HIV-1 | 0.110 | - | [14] |

| 7d | HIV-1 (IIIB) | ≥16.10 (µg/mL) | - | [4] |

| 7f | HIV-1 (IIIB) | 17.90 ± 5.66 (µg/mL) | - | [4] |

| 7h | HIV-1 (IIIB) | 17.65 ± 1.06 (µg/mL) | - | [4] |

| 8b | HIV-1 (IIIB) | 17.70 ± 1.56 (µg/mL) | - | [4] |

| 8e | HIV-1 (IIIB) | 17.60 ± 6.22 (µg/mL) | - | [4] |

| 8f | HIV-1 (IIIB) | 14.35 ± 5.44 (µg/mL) | - | [4] |

| 8i | HIV-1 (IIIB) | 19.85 ± 2.76 (µg/mL) | - | [4] |

| 7ggp | HSV-1 | - | Significant Activity | [3] |

| 6dpp | HSV-1 | - | Significant Activity | [3] |

| 4bbb | HSV-1 | EC₅₀/IC₅₀=256.6 | - | [3] |

| TP | HSV-1 | 0.05 | - | [15] |

Experimental Protocols

General Synthesis of 2,4,6-Trisubstituted-1,3,5-triazines

The most common and versatile method for synthesizing substituted 1,3,5-triazines is the sequential nucleophilic substitution of chlorine atoms from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine).[16][17][18][19][20][21][22][23][24] The reactivity of the chlorine atoms decreases with each substitution, allowing for controlled and selective introduction of different nucleophiles by carefully controlling the reaction temperature.

// Nodes CyanuricChloride [label="Cyanuric Chloride", fillcolor="#F1F3F4", fontcolor="#202124"]; Step1 [label="1st Nucleophile\n(e.g., R¹-NH₂)\n0-5 °C", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; MonoSubstituted [label="2-R¹-amino-4,6-dichloro-\n1,3,5-triazine", fillcolor="#F1F3F4", fontcolor="#202124"]; Step2 [label="2nd Nucleophile\n(e.g., R²-NH₂)\nRoom Temp.", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; DiSubstituted [label="2-R¹-amino-4-R²-amino-\n6-chloro-1,3,5-triazine", fillcolor="#F1F3F4", fontcolor="#202124"]; Step3 [label="3rd Nucleophile\n(e.g., R³-NH₂)\nReflux", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; TriSubstituted [label="2,4,6-Trisubstituted\n1,3,5-triazine", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges CyanuricChloride -> Step1; Step1 -> MonoSubstituted; MonoSubstituted -> Step2; Step2 -> DiSubstituted; DiSubstituted -> Step3; Step3 -> TriSubstituted; }

Caption: General Synthesis Workflow.General Procedure:

-

First Substitution: Cyanuric chloride is dissolved in a suitable solvent (e.g., acetone, THF, or dioxane) and cooled to 0-5 °C. The first nucleophile (e.g., an amine) is added dropwise, often in the presence of a base (e.g., triethylamine or sodium carbonate) to neutralize the HCl formed. The reaction is typically stirred at this low temperature for a few hours.

-

Second Substitution: The temperature of the reaction mixture is raised to room temperature, and the second nucleophile is added. The reaction is stirred for several hours to overnight.

-

Third Substitution: To substitute the final, least reactive chlorine atom, the reaction mixture is heated to reflux, and the third nucleophile is added. The reaction is monitored by thin-layer chromatography (TLC) until completion.

-

Work-up and Purification: The product is typically isolated by filtration to remove any salts, followed by evaporation of the solvent. The crude product is then purified by recrystallization or column chromatography.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[25][26][27] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.[27]

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).[27]

-

MTT Addition: Remove the medium and add 28 µL of a 2 mg/mL solution of MTT to each well.[27]

-

Incubation: Incubate the plate for 1.5 hours at 37 °C.[27]

-

Formazan Solubilization: Remove the MTT solution and add 130 µL of an organic solvent (e.g., DMSO) to each well to dissolve the formazan crystals.[27]

-

Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at a wavelength of 492 nm or 570 nm using a microplate reader.[27]

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value is determined from the dose-response curve.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[13][17]

Protocol:

-

Compound Dilution: Prepare a serial two-fold dilution of the test compounds in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10⁵ CFU/mL).

-

Inoculation: Add the microbial inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37 °C for bacteria) for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Kinase Inhibition Assay (General Protocol)

Kinase activity can be measured using various assay formats, such as ADP-Glo™, LanthaScreen™, or ELISA-based methods.[20][21] The general principle involves incubating the kinase with its substrate and ATP, and then detecting either the amount of ADP produced or the phosphorylation of the substrate.

Protocol (Example using ADP-Glo™):

-

Reaction Setup: In a 384-well plate, add the kinase buffer, the test inhibitor at various concentrations, the specific kinase enzyme, and a mixture of the substrate and ATP.

-

Kinase Reaction: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the kinase reaction to proceed.

-

ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to deplete the remaining ATP. Incubate for 40 minutes.

-

Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert the ADP generated into a luminescent signal. Incubate for 30-60 minutes.

-

Luminescence Measurement: Read the luminescence using a plate reader.

-

Data Analysis: The IC₅₀ value is calculated from the dose-response curve of kinase inhibition.

This guide provides a foundational understanding of the vast potential of substituted 1,3,5-triazine-2-amines in drug discovery. The presented data and protocols serve as a valuable starting point for researchers aiming to explore and develop novel therapeutics based on this versatile chemical scaffold. Further investigations into structure-activity relationships and mechanisms of action will undoubtedly unveil new and more potent drug candidates in the fight against cancer and infectious diseases.

References

- 1. Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer [mdpi.com]

- 2. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]

- 3. Synthesis and antiviral activities of some 2,4,6-trisubstituted 1,3,5-triazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. jcsp.org.pk [jcsp.org.pk]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Design, synthesis, and anti-HIV-1 activity of 1-substituted 3-(3,5-dimethylbenzyl)triazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis, and anti-HIV-1 activity of 1-substituted 3-(3,5-dimethylbenzyl)triazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Antiviral activity of triptolide on herpes simplex virus in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines [ouci.dntb.gov.ua]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Synthesis of 2,4,6-tri-substituted-1,3,5-triazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. 1,3,5-Triazine synthesis [organic-chemistry.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

- 20. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 21. creative-diagnostics.com [creative-diagnostics.com]

- 22. researchgate.net [researchgate.net]

- 23. Tri-substituted 1,3,5-triazine-based analogs as effective HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs): A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. biolinkk.com [biolinkk.com]

- 27. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 4-(Methylthio)-1,3,5-triazin-2-amine: Properties, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(Methylthio)-1,3,5-triazin-2-amine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details its chemical identifiers, physicochemical properties, a likely synthetic protocol, and explores its potential biological activities, with a focus on its role as a scaffold for anticancer agents. The information is presented to be a valuable resource for researchers and professionals engaged in the development of novel therapeutics.

Chemical Identity and Physicochemical Properties

This compound is a substituted triazine, a class of nitrogen-containing heterocyclic compounds. Its core structure consists of a 1,3,5-triazine ring functionalized with a methylthio group and an amine group.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | This compound |

| SMILES | NC1=NC=NC(SC)=N1 |

| InChI Key | SQROAKSRUALIEJ-UHFFFAOYSA-N |

| InChI | 1S/C4H6N4S/c1-9-4-7-2-6-3(5)8-4/h2H,1H3,(H2,5,6,7,8) |

| CAS Number | 27282-89-9[1] |

| Molecular Formula | C4H6N4S[1] |

| Molecular Weight | 142.18 g/mol [1] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Physical Form | Solid | Sigma-Aldrich |

| Molecular Weight | 156.21 g/mol | PubChem[2] |

| XLogP3 | 0.9 | PubChem[2] |

| Hydrogen Bond Donor Count | 1 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[2] |

| Rotatable Bond Count | 1 | PubChem[2] |

| Exact Mass | 156.04696745 Da | PubChem[2] |

| Monoisotopic Mass | 156.04696745 Da | PubChem[2] |

| Topological Polar Surface Area | 90 Ų | PubChem[2] |

| Heavy Atom Count | 10 | PubChem[2] |

Synthesis Protocol

A potential synthetic approach could start from a commercially available dichlorinated triazine, followed by sequential substitution with methanethiol and ammonia. A generalized experimental protocol is provided below.

Experimental Protocol: Proposed Synthesis of this compound

Materials:

-

2,4-dichloro-1,3,5-triazine

-

Sodium methanethiolate (or methanethiol and a base like sodium hydroxide)

-

Ammonia (aqueous or in a suitable solvent)

-

Anhydrous solvent (e.g., tetrahydrofuran, dioxane)

-

Stirring apparatus

-

Reaction vessel with temperature control

-

Purification equipment (e.g., chromatography column, recrystallization apparatus)

Procedure:

-

Step 1: Monosubstitution with Methanethiolate. Dissolve 2,4-dichloro-1,3,5-triazine in an anhydrous solvent and cool the solution to 0-5 °C. Add a stoichiometric equivalent of sodium methanethiolate solution dropwise while maintaining the temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the intermediate 2-chloro-4-(methylthio)-1,3,5-triazine is formed.

-

Step 2: Amination. To the reaction mixture containing the intermediate, add an excess of ammonia solution at a controlled temperature, likely room temperature or slightly elevated, to facilitate the second nucleophilic substitution.

-

Work-up and Purification. After the reaction is complete, the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated. The crude product can be purified by column chromatography or recrystallization to yield pure this compound.

Characterization: The final product should be characterized by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and infrared (IR) spectroscopy to confirm its structure and purity.

Biological Significance and Potential Applications

1,3,5-triazine derivatives are a well-established class of compounds with a broad spectrum of biological activities. Historically, they have been widely used as herbicides. More recently, their potential as therapeutic agents, particularly in oncology, has garnered significant interest.

Anticancer Potential

Numerous studies have explored the anticancer properties of 1,3,5-triazine derivatives. These compounds have been shown to exert their effects through various mechanisms, including the induction of apoptosis and cell cycle arrest.

One study on novel 2-[(4-amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]-N-(imidazolidin-2-ylidene)-4-chloro-5-methylbenzenesulfonamide derivatives demonstrated that these compounds can induce G0/G1 and G2/M cell cycle arrest and promote apoptosis in cancer cells in a p53-independent manner.[4] While this study does not investigate this compound directly, it highlights the potential of the 4-amino-1,3,5-triazin-2-yl-methylthio scaffold as a pharmacophore for developing new anticancer agents. The cytotoxic activity of some of these derivatives was observed in the low micromolar range against human cancer cell lines such as HCT-116, MCF-7, and HeLa.[4][5]

The general mechanism often involves the inhibition of key enzymes or disruption of signaling pathways crucial for cancer cell proliferation and survival. The diagram below illustrates a generalized workflow for the design and evaluation of such triazine-based anticancer agents.

Other Potential Applications

The 1,3,5-triazine scaffold is versatile and has been explored for a range of other therapeutic targets. For instance, certain trisubstituted 1,3,5-triazines have been investigated as histamine H4 receptor antagonists with potential applications in treating inflammatory pain and pruritus.[6][7] Additionally, some triazine derivatives have been studied as inhibitors of enzymes like cathepsin B.[8]

The diagram below illustrates a potential signaling pathway that could be targeted by triazine derivatives in cancer cells, leading to apoptosis.

Conclusion

This compound represents a valuable chemical entity with significant potential for further investigation, particularly in the realm of anticancer drug discovery. Its straightforward synthesis and the established biological activity of the triazine scaffold make it an attractive starting point for the development of novel therapeutic agents. This technical guide provides a foundational understanding of its chemical and physical properties, a likely synthetic route, and an overview of its potential biological significance, serving as a useful resource for the scientific community. Further research is warranted to fully elucidate the specific biological targets and mechanisms of action of this compound and its derivatives.

References

- 1. calpaclab.com [calpaclab.com]

- 2. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 3. prepchem.com [prepchem.com]

- 4. New 2-[(4-Amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]-N-(imidazolidin-2-ylidene)-4-chloro-5-methylbenzenesulfonamide Derivatives, Design, Synthesis and Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Making sure you're not a bot! [mostwiedzy.pl]

- 6. Trisubstituted 1,3,5-Triazines as Histamine H4 Receptor Antagonists with Promising Activity In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Discovery and kinetic evaluation of 6-substituted 4-benzylthio-1,3,5-triazin-2(1H)-ones as inhibitors of cathepsin B - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safety and Handling of 4-(Methylthio)-1,3,5-triazin-2-amine

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 4-(Methylthio)-1,3,5-triazin-2-amine, a heterocyclic compound of interest in research and development. Due to the limited availability of data specific to this compound, this guide incorporates information from safety data sheets for the compound itself and closely related analogues, as well as toxicological studies on the broader class of triazine compounds. All procedures should be conducted with the utmost caution and in accordance with institutional and regulatory guidelines.

Chemical and Physical Properties

A foundational understanding of the physical and chemical properties of this compound is essential for its safe handling and use in experimental settings.

| Property | Value | Reference |

| CAS Number | 27282-89-9 | [1][2] |

| Molecular Formula | C₄H₆N₄S | [1] |

| Molecular Weight | 142.18 g/mol | [1][3] |

| Appearance | Solid | [3] |

| Melting Point | 239-241 °C | [4] |

| Boiling Point | 392.1±25.0 °C (Predicted) | [4] |

| Density | 1.38±0.1 g/cm³ (Predicted) | [4] |

| pKa | 3.08±0.10 (Predicted) | [4] |

| Storage | Room temperature | [1] |

Hazard Identification and GHS Classification

This compound is classified as hazardous. The following table summarizes its GHS classification.

| Classification | Code | Description | Pictogram | Signal Word |

| Acute Toxicity, Oral | H302 | Harmful if swallowed | GHS07 | Warning |

| Skin Irritation | H315 | Causes skin irritation | GHS07 | Warning |

| Eye Irritation | H319 | Causes serious eye irritation | GHS07 | Warning |

| Specific target organ toxicity — single exposure | H335 | May cause respiratory irritation | GHS07 | Warning |

Safe Handling and Personal Protective Equipment (PPE)

Adherence to strict safety protocols is mandatory when handling this compound to minimize exposure risk.

Engineering Controls

-

Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or aerosols.[7]

-

Ensure that eyewash stations and safety showers are readily accessible.[8]

Personal Protective Equipment (PPE)

-

Eye Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[9]

-

Hand Protection: Wear appropriate protective gloves (e.g., nitrile) to prevent skin contact.[9]

-

Skin and Body Protection: Wear a lab coat, long-sleeved clothing, and closed-toe shoes to prevent skin exposure.[9]

-

Respiratory Protection: If working outside of a fume hood or if dust formation is likely, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[8]

General Hygiene Practices

-

Wash hands thoroughly after handling the compound.

-

Do not eat, drink, or smoke in the laboratory.

-

Avoid the formation of dust and aerosols.[7]

First Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial.

| Exposure Route | First Aid Procedure |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[10] |

| Skin Contact | In case of contact, immediately flush skin with plenty of water. Remove contaminated clothing and shoes. Get medical attention if irritation develops.[10] |

| Inhalation | Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[10] |

| Ingestion | If swallowed, do NOT induce vomiting. Get medical aid immediately. Call a poison control center.[10] |

Accidental Release and Disposal

Accidental Release

-

Small Spills: Carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.[5]

-

Large Spills: Evacuate the area. Wear appropriate PPE. Prevent dust clouds. For large spills, it may be necessary to involve emergency services.

-

Avoid runoff into sewers and waterways.

Disposal

-

Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.

Experimental Protocols for Safety Assessment

While specific toxicological data for this compound is limited, the following protocols for related triazine compounds can be adapted to assess its safety profile.

In Vitro Cytotoxicity Assessment: MTT Assay

This protocol is a standard colorimetric assay for assessing cell metabolic activity and can be used to determine the cytotoxic potential of the compound.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[5]

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create serial dilutions of the compound in the cell culture medium.

-

Cell Treatment: Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a no-cell control.[5]

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.[5]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[5]

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 15 minutes.[5]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[5]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

References

- 1. calpaclab.com [calpaclab.com]

- 2. This compound | 27282-89-9 [amp.chemicalbook.com]

- 3. This compound DiscoveryCPR 27282-89-9 [sigmaaldrich.com]

- 4. Triazine herbicides inhibit relaxin signaling and disrupt nitric oxide homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. rsisinternational.org [rsisinternational.org]

- 8. air.unimi.it [air.unimi.it]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4-(Methylthio)-1,3,5-triazin-2-amine: Discovery and History

This technical guide provides a comprehensive overview of the discovery and history of the heterocyclic compound 4-(Methylthio)-1,3,5-triazin-2-amine. The content is tailored for researchers, scientists, and drug development professionals, offering detailed insights into its origins, synthesis, and historical context within the broader field of triazine chemistry.

Introduction

This compound, a member of the s-triazine class of compounds, is a significant heterocyclic building block in organic synthesis. Its structure, featuring a triazine core with an amine and a methylthio substituent, has made it a versatile precursor for the development of a wide range of derivatives with diverse biological activities. While its contemporary applications are varied, its historical roots are deeply embedded in the mid-20th-century revolution in agricultural chemistry, specifically in the development of s-triazine herbicides.

Discovery and Historical Context

The general structure of s-triazines consists of a six-membered ring with alternating carbon and nitrogen atoms. The herbicidal activity and selectivity of these compounds are determined by the various substituents at the 2, 4, and 6 positions of the triazine ring. The initial breakthroughs involved chlorine-substituted triazines like simazine and atrazine. Subsequent research explored the replacement of the chlorine atom with other functional groups to modulate the physicochemical properties and biological activity of these compounds.

The introduction of the methylthio (-SCH3) group was a key development in this field. It was discovered that replacing a chlorine atom with a methylthio group could alter the herbicide's mobility in soil and its spectrum of weed control. This led to the development of a second generation of s-triazine herbicides, such as ametryn and prometryn, which feature a methylthio substituent. It is within this wave of innovation that this compound was likely first synthesized and characterized as a potential herbicide or as an intermediate for the synthesis of more complex herbicidal agents.

General Synthetic Pathway

The most probable and widely utilized method for the synthesis of this compound, based on the established chemistry of s-triazines from that era, involves a stepwise nucleophilic substitution of the chlorine atoms of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine).

The general synthetic approach is as follows:

-

Monosubstitution: Cyanuric chloride is reacted with ammonia or an ammonia equivalent at low temperatures (0-5 °C) to replace one chlorine atom with an amino group, yielding 2-amino-4,6-dichloro-1,3,5-triazine.

-

Disubstitution: The resulting dichlorotriazine is then reacted with sodium methanethiolate (NaSMe) or methyl mercaptan in the presence of a base. This reaction is typically carried out at a slightly elevated temperature to replace one of the remaining chlorine atoms with a methylthio group, leading to the formation of this compound.

Experimental Protocols

While the original experimental protocol for the first synthesis of this compound is not available, a representative procedure based on well-established methods for the synthesis of related s-triazines is provided below. This protocol is intended for illustrative purposes and should be adapted and optimized based on modern laboratory safety standards and practices.

Synthesis of 2-Amino-4,6-dichloro-1,3,5-triazine

-

Materials: Cyanuric chloride, Dioxane, Ammonium hydroxide (28-30%), Ice.

-

Procedure: A solution of cyanuric chloride (1 equivalent) in dioxane is prepared in a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel. The flask is cooled in an ice-salt bath to maintain a temperature of 0-5 °C. While stirring vigorously, concentrated ammonium hydroxide (1 equivalent) is added dropwise, ensuring the temperature does not exceed 5 °C. After the addition is complete, stirring is continued for 1-2 hours at the same temperature. The reaction mixture is then poured into ice water, and the resulting white precipitate is collected by filtration, washed with cold water, and dried under vacuum.

Synthesis of this compound

-

Materials: 2-Amino-4,6-dichloro-1,3,5-triazine, Sodium methanethiolate, Acetone, Water.

-